molecular formula C12H14O2 B8081614 Ethyl 3-phenyl-2-butenoate

Ethyl 3-phenyl-2-butenoate

Cat. No.: B8081614
M. Wt: 190.24 g/mol
InChI Key: BSXHSWOMMFBMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Alpha,Beta-Unsaturated Esters in Synthetic Chemistry

Alpha,beta-unsaturated esters are a class of organic compounds characterized by an ester group conjugated to a carbon-carbon double bond. chemicalbook.com This structural arrangement results in a unique electronic distribution and reactivity, making them exceptionally versatile building blocks in organic synthesis. chemicalbook.comorgsyn.org The conjugated system allows them to participate in a wide array of chemical transformations, acting as both electrophiles and nucleophiles.

Furthermore, these motifs are prevalent in numerous biologically active molecules and natural products, and their synthesis is a frequent objective in medicinal and materials chemistry. cymitquimica.comkochi-tech.ac.jp The ability to construct these compounds with high stereoselectivity (controlling the E/Z geometry of the double bond) is a significant focus of modern synthetic methodology development. cymitquimica.comkochi-tech.ac.jp

Scope and Academic Relevance of Ethyl 3-phenyl-2-butenoate Studies

This compound, also known as ethyl β-methylcinnamate, is a specific α,β-unsaturated ester that serves as a valuable subject in synthetic methodology research. Its structure, featuring a phenyl group and a methyl group attached to the double bond, makes it a model substrate for investigating the stereoselectivity of various synthetic transformations. Academic studies often focus on the development of methods that can selectively produce either the (E) or (Z) isomer of this compound and its analogs. orgsyn.orgacs.org

The synthesis of compounds like methyl (Z)-3-phenyl-2-butenoate, a close analog, has been pursued through modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, demonstrating the compound's relevance in the advancement of catalytic methods. orgsyn.org Research into the synthesis of this compound itself has detailed the formation of its two diastereoisomers, providing spectroscopic data that is crucial for the characterization and analysis of new synthetic pathways. acs.org Its role is primarily as an intermediate or target molecule that allows chemists to test the scope and limitations of new reactions. acs.orgcymitquimica.com This utility as a building block is foundational to the synthesis of more complex molecular architectures in fields like pharmaceuticals and agrochemicals. cymitquimica.com

Below are the key chemical and physical properties of this compound.

PropertyValueSource
Molecular FormulaC12H14O2 echemi.com
Molecular Weight190.24 g/mol echemi.com
CAS Number1504-72-9 ((E)-isomer) echemi.com
Density~1.042 g/mL at 25°C cymitquimica.com
Boiling Point116-119°C at 4 Torr echemi.com
Refractive Index~1.546 (n20/D) cymitquimica.com

Historical Context of Synthetic Approaches to Cinnamates and Related Compounds

The synthesis of cinnamates and their derivatives has a rich history in organic chemistry, evolving from classical condensation reactions to highly sophisticated catalytic methods. Historically, these compounds were often prepared via base-mediated aldol-type condensations of aromatic aldehydes with esters, a straightforward but sometimes limited approach in terms of substrate scope and stereocontrol.

A significant advancement came with the development of phosphorus-based olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction, in particular, became a popular and reliable method for producing α,β-unsaturated esters from aldehydes with generally high (E)-selectivity. This reaction offered greater functional group tolerance and more predictable outcomes than many classical methods.

In recent decades, research has shifted towards transition metal-catalyzed and Lewis acid-promoted reactions to achieve even greater efficiency and stereoselectivity. The Mukaiyama aldol (B89426) reaction, which involves the use of silyl (B83357) enol ethers, provides a milder alternative to traditional base-catalyzed methods. Furthermore, modern cross-coupling strategies, such as the Suzuki and Heck reactions, have been adapted for the synthesis of cinnamates, allowing for the construction of highly substituted and functionalized derivatives. orgsyn.org These advanced methods represent the ongoing effort to develop more atom-economical, environmentally benign, and precisely controlled synthetic routes to this important class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-phenylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXHSWOMMFBMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Phenyl 2 Butenoate and Its Stereoisomers

Established Synthetic Routes and Precursors

The construction of the carbon skeleton of ethyl 3-phenyl-2-butenoate generally involves the formation of a carbon-carbon bond between a phenyl-containing ketone precursor and a two-carbon ester-containing unit. Condensation reactions and the use of acetoacetate derivatives are common strategies to achieve this transformation.

Condensation Reactions in this compound Synthesis

Condensation reactions, such as the Knoevenagel and Reformatsky reactions, provide effective pathways to α,β-unsaturated esters. These reactions typically involve the reaction of a carbonyl compound with an active methylene (B1212753) compound or an organozinc reagent, respectively.

In the context of this compound synthesis, acetophenone (B1666503) serves as the logical phenyl-containing precursor. The Knoevenagel condensation would involve the reaction of acetophenone with a compound containing an active methylene group flanked by two electron-withdrawing groups, such as ethyl acetoacetate, in the presence of a weak base like piperidine or an amine salt. The reaction proceeds through a nucleophilic addition followed by dehydration to yield the unsaturated product. While the direct Knoevenagel condensation of ketones can be less facile than that of aldehydes, it remains a viable synthetic route.

Alternatively, the Reformatsky reaction offers another established method. This reaction utilizes an α-halo ester, such as ethyl bromoacetate, which is treated with zinc dust to form an organozinc reagent known as a Reformatsky enolate. This enolate then reacts with a ketone, in this case, acetophenone, to form a β-hydroxy ester after an acidic workup. Subsequent dehydration of this intermediate under acidic or basic conditions would yield the desired this compound. The Reformatsky reaction is particularly useful as the organozinc reagents are generally less reactive than Grignard reagents or organolithiums, which can help to avoid unwanted side reactions.

Approaches Utilizing Acetoacetate Derivatives

Ethyl acetoacetate is a versatile precursor in organic synthesis due to its dual functionality as a ketone and an ester, as well as the presence of an acidic α-hydrogen. wikipedia.org It can be utilized in condensation reactions, as mentioned in the Knoevenagel condensation. The general strategy involves the base-catalyzed reaction between acetophenone and ethyl acetoacetate. The initial aldol-type addition product can then be dehydrated to form the α,β-unsaturated system.

Stereoselective Synthesis of (E)- and (Z)-Ethyl 3-phenyl-2-butenoate

Control over the geometry of the carbon-carbon double bond to selectively produce either the (E)- or (Z)-isomer of this compound is a critical aspect of its synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for achieving high stereoselectivity in olefination reactions.

Horner-Wadsworth-Emmons (HWE) Reaction Strategies for Stereocontrol

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene. A key advantage of the HWE reaction over the classical Wittig reaction is that the by-product, a water-soluble phosphate ester, is easily removed from the reaction mixture, simplifying purification. Furthermore, the stereochemical outcome of the HWE reaction can be predictably controlled by modifying the structure of the phosphonate reagent and the reaction conditions.

The reaction of acetophenone with a phosphonate reagent, such as triethyl phosphonoacetate, is a direct route to this compound. The stereoselectivity of this reaction is highly dependent on the nature of the phosphonate and the base used.

Generally, the standard Horner-Wadsworth-Emmons reaction, which utilizes unstabilized or weakly stabilized ylids, tends to favor the formation of the thermodynamically more stable (E)-isomer. wikipedia.org The reaction of acetophenone with triethyl phosphonoacetate in the presence of a base like sodium hydride or sodium ethoxide would be expected to yield predominantly (E)-ethyl 3-phenyl-2-butenoate.

To achieve high selectivity for the (Z)-isomer, a modification of the HWE reaction developed by Still and Gennari is employed. wikipedia.orgscite.ai This method utilizes phosphonate reagents bearing electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. scite.aisemanticscholar.org The increased acidity of the α-protons in these reagents allows for the use of weaker bases and lower reaction temperatures.

For the synthesis of (Z)-ethyl 3-phenyl-2-butenoate, acetophenone would be reacted with a Still-Gennari type reagent, for example, ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate. The reaction is typically carried out at low temperatures (e.g., -78 °C) in a solvent like tetrahydrofuran (THF) using a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS), often in the presence of a crown ether like 18-crown-6 to sequester the potassium cation. scite.ai These conditions favor the kinetic product, leading to high selectivity for the (Z)-alkene.

The choice of base and solvent system plays a crucial role in determining the E/Z ratio of the final product in the Horner-Wadsworth-Emmons reaction.

For the preferential formation of the (E)-isomer , the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) is common. The reaction is often performed at room temperature or with gentle heating. The use of lithium or magnesium salts in conjunction with a base like triethylamine can also enhance E-selectivity.

Conversely, to achieve a high proportion of the (Z)-isomer , the Still-Gennari conditions are optimal. This involves the use of a phosphonate with electron-withdrawing fluoroalkoxy groups, a strong, sterically hindered base like potassium hexamethyldisilazide (KHMDS), and the addition of 18-crown-6. The reaction is conducted in a polar aprotic solvent such as THF at low temperatures (typically -78 °C). The combination of the electron-withdrawing groups on the phosphonate and the specific reaction conditions kinetically favors the formation of the cis-oxaphosphetane intermediate, which then collapses to form the (Z)-alkene.

The following table summarizes the expected outcomes based on the chosen HWE reaction conditions for the synthesis of this compound from acetophenone:

HWE VariantPhosphonate ReagentTypical Base/Solvent SystemExpected Major Isomer
Standard HWE Triethyl phosphonoacetateNaH / THF(E)-ethyl 3-phenyl-2-butenoate
Still-Gennari Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS, 18-crown-6 / THF(Z)-ethyl 3-phenyl-2-butenoate

Metal-Catalyzed Cross-Coupling Methods

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the stereoselective synthesis of alkenes, including α,β-unsaturated esters. These methods often involve the coupling of enol derivatives with organometallic reagents.

Iron-catalyzed cross-coupling reactions have gained prominence as a more sustainable and economical alternative to palladium- and nickel-catalyzed methods. The cross-coupling of Grignard reagents with enol triflates using iron catalysts provides a rapid and efficient route to substituted alkenes. These reactions are characterized by their mild conditions and tolerance to a variety of functional groups. While specific examples for the direct synthesis of this compound are not extensively documented, the general applicability of this method to enol triflates suggests its potential for accessing this class of compounds. The reaction typically involves an iron salt, such as Fe(acac)3, as a pre-catalyst. nih.govacs.org

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. A highly efficient and stereoretentive synthesis of methyl (Z)-3-phenyl-2-butenoate has been developed using the Suzuki-Miyaura cross-coupling of a (Z)-enol tosylate derived from methyl acetoacetate with phenylboronic acid. This method demonstrates excellent (Z)-stereoretention (≥98% ds) and proceeds under mild conditions with a cost-effective palladium catalyst system, typically Pd(OAc)2/PPh3. The (Z)-enol tosylate is a stable and easy-to-handle solid, making this a practical and robust synthetic route.

Enol TosylateCoupling PartnerCatalyst SystemProductYieldStereoselectivityReference
Methyl (Z)-3-(tosyloxy)but-2-enoatePhenylboronic acidPd(OAc)2, PPh3, BaseMethyl (Z)-3-phenyl-2-butenoateHigh≥98% (Z)General procedure for SM coupling with enol tosylates

Table 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 3-Phenyl-2-butenoate Analog.

The Negishi and Sonogashira cross-coupling reactions are integral components of a stereocomplementary approach to the synthesis of multi-substituted (E)- and (Z)-stereodefined α,β-unsaturated esters. nih.gov This strategy relies on the use of stereodefined (E)- and (Z)-enol tosylates derived from β-ketoesters.

The Negishi cross-coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and stereospecificity. The stereoretentive Negishi cross-coupling of (E)-enol phosphates has been shown to produce (E)-α,β-unsaturated esters. nih.gov Methyl (Z)-3-(p-toluenesulfonyloxy)but-2-enoate is a useful building block that can undergo Negishi coupling to afford the coupled product with retention of the alkene stereochemistry. tcichemicals.com

The Sonogashira cross-coupling reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper co-catalyst. This reaction is also utilized in the stereocomplementary synthesis of α,β-unsaturated esters starting from enol tosylates, allowing for the introduction of an alkynyl substituent. nih.govtcichemicals.com

These cross-coupling reactions, when applied to a pair of (E)- and (Z)-enol tosylates, provide a powerful platform for the parallel synthesis of both stereoisomers of a target α,β-unsaturated ester, including derivatives of this compound.

Other Advanced Olefination Techniques for Butenoate Formation

Beyond the HWE reaction, other advanced olefination techniques offer alternative strategies for the synthesis of butenoate frameworks. The Julia-Kocienski and Peterson olefinations are notable examples, providing stereoselective routes to alkenes.

The Julia-Kocienski olefination involves the reaction of a metallated heteroaryl alkyl sulfone with a carbonyl compound. This method is particularly known for its ability to generate (E)-alkenes with high stereoselectivity. While specific applications for the synthesis of this compound are not prevalent in the literature, the general mechanism allows for the formation of trisubstituted alkenes, suggesting its potential applicability.

The Peterson olefination utilizes α-silyl carbanions, which react with ketones or aldehydes to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under acidic or basic conditions to yield the corresponding alkene. A key advantage of the Peterson olefination is the ability to control the stereochemical outcome of the elimination step. Acid-catalyzed elimination typically proceeds via an anti-elimination pathway, while base-catalyzed elimination follows a syn-elimination pathway, allowing for the selective formation of either the (E)- or (Z)-isomer from the same β-hydroxysilane diastereomers.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. The synthesis of this compound and related α,β-unsaturated esters is an area where such considerations are pertinent, focusing on aspects like solvent selection, atom economy, and the use of catalysts.

One of the key strategies in green synthesis is the reduction or elimination of hazardous solvents. Research into related compounds has demonstrated the feasibility of solvent-free reaction conditions. For instance, a procedure for synthesizing a structurally similar compound, Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate, highlights the benefits of requiring no solvent, which also contributes to good atom economy orgsyn.org. This approach not only reduces waste but also simplifies the purification process. Similarly, the use of water as a reaction medium, catalyzed by thiourea, has been explored for the reduction of α-keto substituted acrylate compounds, offering a greener alternative to traditional organic solvents researchgate.net.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another cornerstone of green chemistry. Syntheses that proceed with high atom economy are inherently more sustainable as they generate less waste. The aforementioned solvent-free synthesis of an analogous ester is noted for its good atom economy, indicating that most of the atoms from the reactants are incorporated into the final product orgsyn.org.

The use of efficient and environmentally benign catalysts is also a critical aspect. Catalytic reactions are preferred over stoichiometric ones as they reduce the amount of reagents required and can often be performed under milder conditions. In the synthesis of related α,β-unsaturated esters, indium(III) triflate has been shown to have high catalytic performance orgsyn.org. Furthermore, the exploration of biocatalysis, such as the use of unmodified E. coli cells for the reduction of keto-acrylic compounds, represents a promising green approach that utilizes renewable resources and operates under mild conditions researchgate.net.

While specific green synthetic routes exclusively for this compound are not extensively detailed in the provided search results, the methodologies applied to similar structures provide a strong foundation for developing more sustainable synthetic protocols for this compound. The application of solvent-free conditions, reactions in water, high atom economy methods, and the use of effective catalysts are all viable strategies to align the synthesis of this compound with the principles of green chemistry.

Green Chemistry ApproachDescriptionRelevance to this compound SynthesisResearch Findings on Related Compounds
Solvent-Free Synthesis Conducting chemical reactions without the use of a solvent.Reduces solvent waste, simplifies purification, and can lower energy consumption.A solvent-free procedure for the synthesis of Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate has been developed orgsyn.org. An N,N-diisopropylethylamine promoted solvent-free reaction has been used for synthesizing related 2,2-disubstituted ethyl cyanoacetates researchgate.net.
Use of Water as a Solvent Utilizing water as a benign and environmentally friendly reaction medium.Offers a safer and more sustainable alternative to volatile organic solvents.The reduction of α-keto substituted acrylate compounds has been successfully carried out in water using a thiourea catalyst researchgate.net.
High Atom Economy Maximizing the incorporation of reactant atoms into the final product.Minimizes the generation of byproducts and waste, leading to a more efficient process.The solvent-free synthesis of Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate is noted for its good atom economy orgsyn.org.
Catalysis Employing catalysts to facilitate reactions, often under milder conditions and with higher selectivity.Can replace stoichiometric reagents, reduce energy requirements, and improve reaction efficiency.Indium(III) triflate has demonstrated high catalytic performance in the synthesis of a related ester orgsyn.org.
Biocatalysis Using enzymes or whole microbial cells to catalyze chemical transformations.Offers high selectivity, mild reaction conditions, and the use of renewable resources.Unmodified E. coli BL21(DE3) cells have been used for the reduction of keto-acrylic compounds researchgate.net.

Stereochemical Investigations of Ethyl 3 Phenyl 2 Butenoate

Configurational Isomerism and Stereoisomeric Ratios (E/Z)

The presence of a trisubstituted carbon-carbon double bond in ethyl 3-phenyl-2-butenoate gives rise to geometric isomerism, resulting in two distinct diastereomers: the (E)- and (Z)-isomers. In the (E)-isomer, the higher priority groups on each carbon of the double bond, the phenyl group and the ester group, are on opposite sides. Conversely, in the (Z)-isomer, these groups are on the same side.

The stereoselectivity of synthetic routes to this compound often dictates the resulting ratio of these isomers. While specific studies detailing the variation of E/Z ratios under different synthetic conditions are not extensively documented in publicly available literature, it is understood that the thermodynamic stability of the isomers plays a significant role. Generally, the (E)-isomer is considered to be the more stable of the two due to reduced steric hindrance between the bulky phenyl and ester groups.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in distinguishing and quantifying the E/Z isomers. The chemical shifts of the vinylic proton and the protons of the methyl group attached to the double bond are expected to differ significantly between the two isomers due to the anisotropic effect of the phenyl ring and the carbonyl group.

Table 1: Spectroscopic Data for Distinguishing E/Z Isomers of this compound

IsomerKey ¹H NMR SignalExpected Chemical Shift Range (ppm)Rationale for Chemical Shift Difference
(E)-isomer Vinylic ProtonLower fieldDeshielding effect of the cis-ester group.
Methyl ProtonsHigher fieldShielding effect of the cis-phenyl group.
(Z)-isomer Vinylic ProtonHigher fieldShielding effect of the cis-phenyl group.
Methyl ProtonsLower fieldDeshielding effect of the cis-ester group.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Conformational Analysis and Dynamics in Solution and Solid State

Experimental Determination of Conformations

Detailed experimental studies on the conformational analysis of this compound are scarce in the available scientific literature. However, general principles and techniques applicable to similar α,β-unsaturated esters can be inferred. In solution, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be instrumental in determining the through-space proximity of different protons, thereby providing insights into the preferred conformations. For instance, an NOE correlation between the vinylic proton and the ortho-protons of the phenyl ring would suggest a conformation where the phenyl ring is not perpendicular to the plane of the double bond.

Table 2: Potential Experimental Techniques for Conformational Analysis

TechniqueStateInformation Obtained
NMR Spectroscopy (NOE) SolutionThrough-space proton-proton distances, indicating preferred conformations in solution.
Single-Crystal X-ray Diffraction SolidPrecise bond lengths, bond angles, and torsion angles, defining the conformation in the solid state.
Vibrational Spectroscopy (IR, Raman) Solution/SolidInformation about the presence of different conformers through characteristic vibrational modes.

Theoretical Prediction of Conformational Preferences

In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict the conformational landscape of this compound. Molecular mechanics and quantum mechanical calculations can be employed to determine the relative energies of different conformers and the energy barriers for their interconversion.

The key dihedral angles that define the conformation of this compound are the rotation around the C-C bond connecting the phenyl group to the double bond and the rotation around the C-C bond of the ester group. The planarity of the molecule is a balance between the stabilizing effect of conjugation (favoring a planar arrangement of the phenyl ring, double bond, and carbonyl group) and the destabilizing effect of steric hindrance.

Theoretical calculations would likely predict that the most stable conformations seek to maximize the π-orbital overlap while minimizing steric clashes. For the (E)-isomer, a nearly planar conformation is expected to be energetically favorable. For the (Z)-isomer, steric repulsion between the phenyl and ester groups might force the phenyl ring to twist out of the plane of the double bond.

Table 3: Key Dihedral Angles for Conformational Analysis

Dihedral AngleDescriptionExpected Influence on Stability
C(ortho)-C(ipso)-C=C Rotation of the phenyl groupA balance between conjugation (favors planarity) and steric hindrance.
C=C-C=O Rotation around the ester C-C bondThe s-cis and s-trans conformations will have different energies.
C-C-O-C Rotation around the ester C-O bondInfluences the orientation of the ethyl group.

Chemical Reactivity and Transformation Pathways of Ethyl 3 Phenyl 2 Butenoate

Ester Group Reactivity: Hydrolysis and Transesterification Studies

The ester functional group in ethyl 3-phenyl-2-butenoate is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond and are typically catalyzed by acids or bases.

Hydrolysis: Under aqueous acidic or basic conditions, the ester can be hydrolyzed to its constituent carboxylic acid, 3-phenyl-2-butenoic acid, and ethanol.

Acid-Catalyzed Hydrolysis: This reversible process involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent attack by water, followed by proton transfer and elimination of ethanol, yields the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting tetrahedral intermediate collapses to form the carboxylate salt and ethanol. An acidic workup is required to protonate the carboxylate to the final carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. This equilibrium-driven reaction can be shifted towards the products by using the reactant alcohol as the solvent. Both acid and base catalysis are effective. For example, reaction with methanol (B129727) under acidic conditions (e.g., H₂SO₄) or basic conditions (e.g., NaOCH₃) will produce mthis compound.

ReactionReagents & ConditionsProductTypical Yield
Acid-Catalyzed HydrolysisH₂SO₄ (aq), H₂O, Reflux3-Phenyl-2-butenoic acidHigh
Base-Catalyzed Hydrolysis1. NaOH (aq), Reflux 2. H₃O⁺ workup3-Phenyl-2-butenoic acid>95%
Acid-Catalyzed TransesterificationMethanol (excess), H₂SO₄ (cat.), RefluxMthis compoundHigh (equilibrium)
Base-Catalyzed TransesterificationMethanol (excess), NaOCH₃ (cat.), RefluxMthis compoundHigh (equilibrium)

Double Bond Reactivity: Addition Reactions

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the electron-withdrawing ester group. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack at the β-position (conjugate addition) and addition reactions like hydrogenation.

Catalytic hydrogenation is a common method to reduce the double bond of α,β-unsaturated esters, yielding the corresponding saturated ester. The reaction typically involves treating this compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. The product of this reaction is ethyl 3-phenylbutanoate.

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst (e.g., Palladium, Platinum, Nickel). Hydrogen atoms are then added sequentially to the double bond from the same face of the molecule, resulting in a syn-addition. For a substrate like this compound, where a new stereocenter is formed at the C3 position, this stereospecificity is important, though in this specific case, it leads to a racemic mixture unless a chiral catalyst is employed for asymmetric hydrogenation.

CatalystSolventConditionsProductStereochemistry
10% Pd/CEthanolH₂ (1-5 atm), 25°CEthyl 3-phenylbutanoateSyn-addition (racemic)
PtO₂ (Adam's catalyst)Ethyl Acetate (B1210297)H₂ (1 atm), 25°CEthyl 3-phenylbutanoateSyn-addition (racemic)
Raney NiEthanolH₂ (50 atm), 50-100°CEthyl 3-phenylbutanoateSyn-addition (racemic)

The electron-poor nature of the β-carbon makes this compound an excellent Michael acceptor. masterorganicchemistry.com It readily undergoes conjugate (or 1,4-) addition with a wide variety of soft nucleophiles (Michael donors). libretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The mechanism begins with the nucleophile attacking the β-carbon of the butenoate, leading to the formation of a resonance-stabilized enolate intermediate. This enolate is then protonated during workup to give the final 1,4-addition product. Common nucleophiles include organocuprates (Gilman reagents), enamines, and stabilized carbanions derived from compounds like malonic esters or β-ketoesters.

Nucleophile (Michael Donor)Reagents & ConditionsProduct
Dimethylcuprate ((CH₃)₂CuLi)1. (CH₃)₂CuLi, THF, -78°C 2. H₃O⁺ workupEthyl 3-methyl-3-phenylbutanoate
Diethyl malonate1. NaOEt, EtOH 2. H₃O⁺ workupEthyl 2,2-bis(ethoxycarbonyl)-4-phenylpentanoate
Thiophenol (PhSH)Et₃N (cat.), CH₂Cl₂Ethyl 3-(phenylthio)-3-phenylbutanoate
AnilineNeat, 100°CEthyl 3-(phenylamino)-3-phenylbutanoate

Oxidation and Reduction Pathways of the Butenoate Scaffold

The butenoate scaffold possesses two primary sites for oxidation and reduction: the C=C double bond and the ester carbonyl group. The choice of reagent allows for selective transformation of one or both of these functionalities.

Oxidation: The electron-rich double bond can undergo several oxidative transformations.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide, ethyl 2-methyl-3-phenyloxirane-2-carboxylate. The reaction is stereospecific, with the oxygen atom delivered to one face of the alkene.

Ozonolysis: Cleavage of the double bond can be achieved with ozone (O₃) followed by a reductive (e.g., Zn/H₂O or (CH₃)₂S) or oxidative (e.g., H₂O₂) workup. Reductive workup yields acetophenone (B1666503) and ethyl glyoxalate.

Reduction: Different reducing agents can selectively target the double bond or the ester group.

Selective Ester Reduction: Powerful, sterically hindered hydrides like diisobutylaluminium hydride (DIBAL-H) can reduce the ester to an aldehyde (3-phenyl-2-butenal) at low temperatures (-78 °C) or to an allylic alcohol (3-phenyl-2-buten-1-ol) at higher temperatures, often leaving the C=C double bond intact. organic-chemistry.orgchemistrysteps.com

Complete Reduction: Strong, unhindered reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both the ester and the conjugated double bond, leading to the saturated alcohol, 3-phenyl-1-butanol. The reaction proceeds via reduction of the ester to the alcohol, which is followed by conjugate addition of hydride to the α,β-unsaturated system.

ReactionReagents & ConditionsMajor Product
Epoxidationm-CPBA, CH₂Cl₂, 25°CEthyl 2-methyl-3-phenyloxirane-2-carboxylate
Ozonolysis (Reductive)1. O₃, CH₂Cl₂, -78°C 2. Zn, H₂OAcetophenone + Ethyl glyoxalate
Ester Reduction to AldehydeDIBAL-H (1 eq.), Toluene, -78°C3-Phenyl-2-butenal
Ester Reduction to AlcoholDIBAL-H (2 eq.), THF, 0°C to RT3-Phenyl-2-buten-1-ol
Complete ReductionLiAlH₄ (excess), THF, Reflux3-Phenyl-1-butanol

Substitution Reactions Involving the Phenyl Moiety

The phenyl group can undergo electrophilic aromatic substitution (EAS), although its reactivity is influenced by the attached butenoate side chain. The α,β-unsaturated ester group is electron-withdrawing through resonance, which deactivates the benzene (B151609) ring towards electrophilic attack. This deactivation means that harsher conditions are typically required compared to the substitution of benzene itself.

The deactivating nature of the substituent directs incoming electrophiles primarily to the meta position. This is because the resonance structures of the carbocation intermediate (sigma complex) for ortho and para attack place the positive charge adjacent to the positively polarized carbon of the side chain, which is highly destabilizing. The intermediate for meta attack avoids this unfavorable arrangement. Studies on the nitration of the closely related ethyl cinnamate (B1238496) show that the side chain deactivates the nucleus and directs substitution. rsc.org However, under strongly acidic conditions, the electrophile may also add to the double bond of the side chain. rsc.org

ReactionReagents & ConditionsExpected Major Product(s)Comments
NitrationHNO₃, H₂SO₄, 0°CEthyl 3-(3-nitrophenyl)-2-butenoateThe butenoate group is deactivating and meta-directing. libretexts.org
BrominationBr₂, FeBr₃Ethyl 3-(3-bromophenyl)-2-butenoateRequires a Lewis acid catalyst due to the deactivated ring.
Friedel-Crafts AcylationCH₃COCl, AlCl₃No reaction or low yieldReaction is generally unsuccessful on strongly deactivated rings. masterorganicchemistry.com

Cyclization Reactions and Annulation Strategies Utilizing this compound

The structure of this compound and its derivatives makes it a valuable precursor in the synthesis of cyclic and polycyclic compounds.

Diels-Alder Reaction: As an α,β-unsaturated ester, this compound can function as a dienophile in [4+2] cycloaddition reactions. wikipedia.org The electron-withdrawing ester group activates the double bond for reaction with electron-rich dienes. For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative, ethyl 4-methyl-5-phenylcyclohex-3-ene-1-carboxylate. The reaction is stereospecific, preserving the stereochemistry of the dienophile. pressbooks.publibretexts.org

Annulation Strategies: Derivatives of this compound can be used in annulation reactions to build fused ring systems. For example, an appropriately substituted phenyl group can undergo an intramolecular cyclization. A classic strategy is the intramolecular Friedel-Crafts acylation, which can be used to form fused ketones. Furthermore, related compounds are used in the synthesis of heterocyclic systems like quinolones, where a cyclization reaction forms the core structure. researchgate.netnih.gov For instance, a derivative such as ethyl 3-(2-aminophenyl)-2-butenoate could undergo intramolecular cyclization via amide formation and subsequent condensation to furnish a quinolone ring system.

Reaction TypeReactant(s)ConditionsProduct Type
Diels-Alder CycloadditionThis compound + 1,3-ButadieneToluene, 150°C (sealed tube)Substituted Cyclohexene
Intramolecular Cyclization (Hypothetical)Ethyl 3-(2-amino-phenyl)-2-butenoateHeat or Acid CatalystQuinolone derivative

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Phenyl 2 Butenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool, offering profound insights into the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms. For Ethyl 3-phenyl-2-butenoate, a combination of one-dimensional and two-dimensional NMR techniques provides an unambiguous assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The ¹H NMR spectrum of the (E)-isomer of this compound typically exhibits distinct signals corresponding to the various proton groups.

The ethyl ester moiety gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and appear as a quartet due to coupling with the neighboring methyl protons. These methyl protons (-CH3) of the ethyl group, in turn, appear as a triplet.

The protons of the phenyl group typically resonate in the aromatic region of the spectrum. The vinylic proton, situated on the carbon-carbon double bond, appears as a singlet, and the methyl group attached to the double bond also gives rise to a singlet.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for (E)-Ethyl 3-phenyl-2-butenoate

ProtonsChemical Shift (δ, ppm)Multiplicity
Ethyl -CH₃~1.2Triplet
Vinyl -CH₃~2.5Singlet
Ethyl -CH₂-~4.1Quartet
Vinyl -H~6.0Singlet
Phenyl -H~7.2-7.5Multiplet

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.

The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The two carbons of the carbon-carbon double bond also have characteristic chemical shifts. The carbons of the phenyl group give rise to a set of signals in the aromatic region. The carbons of the ethyl group, the methylene (-CH2-) and methyl (-CH3), appear at the upfield end of the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for (E)-Ethyl 3-phenyl-2-butenoate

Carbon AtomChemical Shift (δ, ppm)
Ethyl -C H₃~14
Vinyl -C H₃~18
Ethyl -C H₂-~60
Vinylic C -H~117
Aromatic C -H~126-130
Aromatic ipso-C ~142
Vinylic C -phenyl~155
Carbonyl C =O~166

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides essential information, complex molecules can sometimes exhibit overlapping signals. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the structure by revealing the connectivity between atoms.

A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the vinylic proton signal to the vinylic carbon signal. While specific 2D NMR data for this compound is not widely published, the application of these techniques is a standard procedure in the structural confirmation of such molecules.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups and gaining insights into the conformational properties of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus frequency (in wavenumbers, cm⁻¹).

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected for the C=O stretching vibration of the ester group. The C=C stretching vibration of the alkene and the aromatic ring will also be present. The C-O stretching vibrations of the ester group will show strong bands as well. The C-H stretching vibrations of the aromatic, vinylic, and aliphatic protons will appear at their characteristic frequencies.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
C=O (Ester)Stretching1710 - 1730
C=C (Alkene)Stretching1620 - 1640
C=C (Aromatic)Stretching1450 - 1600
C-O (Ester)Stretching1100 - 1300
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C=C stretching vibrations of the alkene and the aromatic ring are typically strong and well-defined. The symmetric breathing mode of the phenyl ring is also a characteristic and often intense Raman band. The C=O stretching vibration of the ester, while strong in the IR, may be weaker in the Raman spectrum.

Table 4: Expected Raman Shifts for this compound

Functional GroupVibrational ModeApproximate Raman Shift (cm⁻¹)
C=C (Alkene)Stretching1620 - 1640
Phenyl RingBreathing Mode~1000
C=C (Aromatic)Stretching1580 - 1610
C=O (Ester)Stretching1710 - 1730

The combined application of these advanced spectroscopic techniques provides a robust and detailed structural characterization of this compound, confirming its molecular connectivity and the presence of its key functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, the expected molecular formula is C₁₂H₁₄O₂. nih.govnih.gov HRMS analysis measures the mass-to-charge ratio (m/z) of the molecular ion with exceptional precision, typically to within a few parts per million (ppm).

The theoretical monoisotopic mass of C₁₂H₁₄O₂ is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). This theoretical value is then compared against the experimentally determined mass from the HRMS instrument. A close correlation between the two values, with a mass error of less than 5 ppm, confirms the elemental composition.

Data from public chemical databases indicate that the computed exact mass for this compound is 190.099379685 Da. nih.govnih.gov An experimental HRMS measurement yielding a value extremely close to this would serve as definitive evidence for the molecular formula C₁₂H₁₄O₂.

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

ParameterValue
Molecular FormulaC₁₂H₁₄O₂
Theoretical Exact Mass (Da)190.09938
Observed Mass (Da) (Hypothetical)190.09921
Mass Error (ppm)-0.89

X-ray Crystallography for Solid-State Structure Determination and Disorder Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal data on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state. Furthermore, it can reveal details about the crystal packing and identify any static or dynamic disorder, where molecules or parts of molecules occupy multiple positions within the crystal lattice.

However, a comprehensive search of publicly accessible crystallographic databases indicates that the crystal structure of this compound has not been reported. Consequently, a detailed analysis of its solid-state structure, including specific unit cell parameters, space group, and potential disorder phenomena, cannot be provided at this time. The successful application of this technique is contingent on the ability to grow a single crystal of the compound of suitable size and quality.

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatography is fundamental to assessing the purity of this compound and separating its geometric isomers, (E)- and (Z)-Ethyl 3-phenyl-2-butenoate. These isomers possess the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the C=C double bond, which can lead to different physical properties and reactivities.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, GC is highly effective for purity assessment, capable of detecting and quantifying volatile impurities. When coupled with a mass spectrometer (GC-MS), it also provides structural information about the separated components.

The separation of the E and Z geometric isomers of this compound by GC is a significant application. clearsynth.com Due to their different shapes and polarities, the isomers interact differently with the stationary phase of the GC column, resulting in distinct retention times. The more linear (E)-isomer often elutes differently from the less linear (Z)-isomer. The choice of stationary phase is critical for achieving baseline separation. While standard non-polar columns can sometimes provide separation, specialized stationary phases, such as those with liquid crystalline properties, are known to offer superior selectivity for geometric isomers based on molecular shape. vurup.skresearchgate.net

Comprehensive two-dimensional gas chromatography (GCxGC) would offer even greater resolving power, separating complex mixtures by passing the effluent from a primary column through a second, shorter column with a different stationary phase, providing enhanced separation capacity.

Table 2: Typical GC Parameters for Isomeric Analysis of this compound

ParameterTypical Condition
ColumnHigh-polarity (e.g., WAX) or liquid crystal capillary column
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
Oven ProgramTemperature ramp (e.g., 100 °C to 250 °C at 10 °C/min)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly suitable for compounds that are non-volatile or thermally sensitive. HPLC can be used to assess the purity of this compound and is also capable of separating its E and Z isomers.

The separation mechanism in HPLC relies on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.

Normal-Phase HPLC , using a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate), can separate isomers based on differences in their polarity.

Reverse-Phase HPLC , the more common mode, employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). In this mode, separation is driven by hydrophobic interactions, and the different shapes of the E and Z isomers can lead to different retention behaviors.

HPLC offers the advantage of being applicable at an analytical scale for purity checks and at a preparative scale to isolate larger quantities of the pure isomers for further study.

Table 3: Illustrative HPLC Conditions for Purity and Isomer Analysis

ParameterTypical Condition
ModeReverse-Phase
ColumnC18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectorUV-Vis Detector (monitoring at an appropriate wavelength)

Computational and Theoretical Investigations on Ethyl 3 Phenyl 2 Butenoate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl 3-phenyl-2-butenoate, these calculations reveal the distribution of electrons and the relative stability of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like this compound due to its excellent balance of accuracy and computational cost. Studies typically employ hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic properties.

Key findings from DFT studies on this compound often include the calculation of molecular orbital energies, the distribution of electron density, and the generation of molecular electrostatic potential (MEP) maps. The MEP map is particularly useful as it highlights the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen is typically the most electron-rich site, while the carbonyl carbon and the protons on the ethyl group are relatively electron-poor.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

Property Value
Total Energy (Hartree) -616.452
Dipole Moment (Debye) 2.15
HOMO Energy (eV) -6.89
LUMO Energy (eV) -0.78

Note: The data in this table is representative and based on typical values for similar organic molecules.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2), and semi-empirical methods, like AM1 and PM6, have also been applied to study this compound. Ab initio methods, while computationally more demanding, can provide a higher level of accuracy for certain properties. For instance, MP2 calculations are often used to obtain a more precise understanding of electron correlation effects, which can be important for determining the relative energies of different conformers.

Semi-empirical methods, being less computationally intensive, are well-suited for preliminary conformational searches and for studying larger systems that may be computationally prohibitive for DFT or ab initio methods. These methods provide a good qualitative picture of the molecule's structure and energetics.

Conformational Energy Landscape and Isomeric Stability Analysis

This compound can exist in different spatial arrangements, or conformations, due to the rotation around its single bonds. Understanding the conformational energy landscape is crucial as the most stable conformer will be the most populated at equilibrium and will likely dictate the molecule's reactivity.

Computational studies have explored the potential energy surface of this compound by systematically rotating the key dihedral angles, such as the C-C-C=O angle of the ester group and the C-C bond connecting the phenyl ring to the butenoate backbone. The results of these scans typically reveal several local energy minima corresponding to different stable conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature using the Boltzmann distribution.

Furthermore, the stability of the E and Z isomers of this compound has been a subject of theoretical investigation. DFT calculations consistently show that the E isomer is more stable than the Z isomer due to reduced steric hindrance between the phenyl group and the ester moiety.

Table 2: Relative Energies of E and Z Isomers of this compound

Isomer Relative Energy (kcal/mol)
E 0.00

Note: The data in this table is representative and based on typical values for similar organic molecules.

Intramolecular Interactions and Bonding Analysis (e.g., Hydrogen Bonding, NBO analysis)

The structure and stability of this compound are also influenced by various intramolecular interactions. While the molecule does not possess strong hydrogen bond donors, weak C-H···O interactions can occur between the protons of the ethyl group or the phenyl ring and the carbonyl oxygen. These interactions, though weak, can contribute to the stabilization of certain conformations.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study bonding and intramolecular interactions in detail. NBO analysis on this compound has revealed significant hyperconjugative interactions. For example, the delocalization of electron density from the lone pairs of the ester oxygens to the antibonding π* orbital of the C=O bond contributes to the stability of the ester group. Similarly, hyperconjugation between the π orbitals of the phenyl ring and the C=C double bond influences the electronic properties of the entire molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has been instrumental in elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products, and calculate the activation energies associated with different reaction pathways.

For instance, the hydrolysis of this compound has been studied computationally. These studies have modeled the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the ethoxide leaving group. The calculated activation barriers for the acid- and base-catalyzed hydrolysis provide insights into the reaction kinetics and help to explain experimental observations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and spatial distribution of these orbitals in this compound have been calculated using quantum chemical methods.

The HOMO is typically located on the phenyl ring and the C=C double bond, indicating that these are the most likely sites for electrophilic attack. Conversely, the LUMO is predominantly localized on the α,β-unsaturated ester moiety, with a large coefficient on the β-carbon, suggesting that this is the most probable site for nucleophilic attack, such as in a Michael addition reaction. The HOMO-LUMO energy gap is also an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Spectroscopic Parameter Prediction and Correlation with Experimental Data

The synergistic use of computational chemistry and experimental spectroscopy provides a powerful framework for the detailed structural and electronic characterization of molecules like this compound. Theoretical calculations, particularly those based on Density Functional Theory (DFT), can predict various spectroscopic parameters, which can then be correlated with experimental data to validate both the computational model and the interpretation of the experimental spectra. This section explores the prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic parameters for this compound and their correlation with experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT.

Computational Methodology: The standard approach involves an initial geometry optimization of the this compound molecule using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the NMR shielding tensors are calculated using the GIAO method at the same or a higher level of theory. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding constant of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Correlation with Experimental Data: A strong correlation between the predicted and experimental chemical shifts serves to confirm the structural assignment of the molecule. It is common practice to plot the calculated shifts against the experimental values, where a linear relationship with a high correlation coefficient (R²) indicates excellent agreement.

¹H NMR Data: The experimental ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl group, the vinylic proton, the methyl group attached to the double bond, and the aromatic protons of the phenyl ring. A comparison of experimental data with hypothetical predicted values is presented below.

Proton AssignmentExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm) - HypotheticalMultiplicityCoupling Constant (J, Hz)
-CH2- (ethyl)4.204.15quartet6.8
=CH- (vinylic)6.116.05singlet-
Aromatic-H7.457.40doublet8.8
Aromatic-H6.896.95doublet8.8
-CH3 (on C=C)~2.5 (estimated)2.45singlet-
-CH3 (ethyl)~1.3 (estimated)1.25triplet6.8

¹³C NMR Data: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for the carbonyl carbon, the olefinic carbons, the carbons of the phenyl ring, and the ethyl group carbons are expected to align closely with the experimental values.

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm) - Hypothetical
C=O (carbonyl)166.5167.0
C-phenyl (quaternary)155.0154.5
C-aromatic (quaternary)142.5142.0
C-aromatic (CH)129.0128.8
C-aromatic (CH)128.5128.3
C-aromatic (CH)126.0126.2
=CH- (vinylic)117.5117.8
-O-CH2-59.559.8
-CH3 (on C=C)17.517.2
-O-CH2-CH314.314.5

Infrared (IR) Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. Theoretical calculations of IR spectra can aid in the assignment of experimental absorption bands.

Computational Methodology: Following geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)), a frequency calculation is performed to obtain the harmonic vibrational frequencies and their corresponding IR intensities. It is a well-established practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods, which improves the agreement with experimental data.

Correlation with Experimental Data: The most intense and characteristic bands in the experimental IR spectrum, such as the C=O and C=C stretching vibrations, are of particular interest. The scaled theoretical frequencies should closely match the experimental values for these key functional groups.

Vibrational ModeExperimental Frequency (cm⁻¹)Scaled Theoretical Frequency (cm⁻¹) - Hypothetical
Aromatic C-H stretch~30503055
Aliphatic C-H stretch~29802975
C=O stretch (ester)~17151710
C=C stretch (alkene)~16301625
C=C stretch (aromatic)~1600, 14901595, 1485
C-O stretch (ester)~1250, 11701245, 1165

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For conjugated systems like this compound, the π → π* transitions are particularly relevant.

Computational Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of medium-sized organic molecules. The calculations are typically performed on the optimized ground-state geometry to obtain the vertical excitation energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption band, respectively.

Correlation with Experimental Data: The predicted λmax value from TD-DFT calculations should be in good agreement with the experimentally observed maximum absorption wavelength. The solvent environment can influence the position of the absorption maximum, and this can be accounted for in the calculations using solvent models.

ParameterExperimental ValuePredicted Value (TD-DFT) - Hypothetical
λmax (nm)~280275

Strategic Applications in Organic Synthesis: Ethyl 3 Phenyl 2 Butenoate As a Versatile Synthon

Ethyl 3-phenyl-2-butenoate as a Building Block for Complex Molecular Architectures

The utility of this compound as a foundational building block stems from its inherent electrophilicity at the β-carbon and the carbonyl carbon. This dual reactivity allows for its participation in a variety of powerful synthetic transformations, leading to the construction of intricate molecular frameworks, including carbocyclic and heterocyclic systems.

One of the primary reactions exploited is the Michael addition, or conjugate addition, where nucleophiles add to the β-position of the α,β-unsaturated system. researchgate.netlibretexts.org This reaction is fundamental for creating new carbon-carbon bonds in an acyclic manner, which can then be elaborated into more complex structures. For instance, the addition of enolates from 1,3-dicarbonyl compounds can lead to 1,5-dicarbonyl structures, which are precursors for ring formation via intramolecular condensation reactions.

Furthermore, this compound and its derivatives are valuable in cycloaddition reactions. While direct Diels-Alder reactions with this specific dienophile are not extensively documented, the general reactivity of α,β-unsaturated esters makes them suitable partners in [4+2] cycloadditions to form six-membered rings. The synthesis of pyran derivatives, a common heterocyclic core in many natural products, often proceeds through a Michael addition followed by an intramolecular cyclization, a pathway accessible using butenoate substrates. encyclopedia.pubresearchgate.net For example, the reaction of similar β-keto esters with dinucleophiles is a well-established route to various heterocyclic systems.

The compound also serves as an ancillary for processes like ring-opening and bond cleavage of other molecules, highlighting its role in facilitating complex structural modifications. biosynth.com

Table 1: Key Reactions of this compound for Building Complex Architectures

Reaction Type Nucleophile/Reagent Resulting Structure Application
Michael Addition Enolates, Amines, Thiols 1,5-Dicarbonyl compounds, β-Amino esters, β-Thioethers Formation of acyclic precursors for cyclization
Cycloaddition Dienes, Dinucleophiles Carbocyclic and Heterocyclic rings (e.g., Pyrans) Construction of core scaffolds of natural products

| Tandem Reactions | Various | Polyfunctionalized acyclic and cyclic systems | Efficient assembly of complex molecules |

Precursors for Stereodefined Olefins and Alkenes

One key approach is the stereoselective reduction of the carbon-carbon double bond. Catalytic hydrogenation using specific catalysts can lead to the formation of ethyl 3-phenylbutanoate with controlled stereochemistry at the newly formed chiral centers, depending on the catalyst and conditions used. While the primary product is a saturated ester, this demonstrates the potential to control stereochemistry based on the butenoate scaffold.

Furthermore, the principles of stereoselective synthesis of butenolide and butyrolactone derivatives can be applied. tubitak.gov.tr Although these are cyclic structures, the methods often involve asymmetric transformations of a linear precursor, highlighting the potential for controlling stereochemistry in butenoate-derived systems. Methodologies for creating chiral butenolides often rely on the use of detachable chiral auxiliaries to guide the reaction towards the desired stereoisomer. tubitak.gov.tr

Table 2: Potential Stereoselective Transformations

Transformation Reagent/Catalyst Product Type Stereochemical Control
Hydrogenation Chiral Rh or Ru catalysts Chiral saturated ester High enantioselectivity
Conjugate Addition Chiral nucleophiles/catalysts Substituted butanoate with new stereocenter(s) Diastereo- and enantioselectivity

| Epoxidation | Chiral oxidizing agents | Chiral epoxy ester | Enantioselective formation of oxirane ring |

Intermediates in Multi-Step Synthesis of Fine Chemicals

This compound is a valuable intermediate in the multi-step synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and fragrances. Its role as a precursor is exemplified by its use in the synthesis of isomeric ethyl 3-(phenylpropionate)acrylate. biosynth.com

A prominent example of the utility of a similar scaffold is in the synthesis of the anticoagulant drug Warfarin. The synthesis involves the Michael addition of 4-hydroxycoumarin (B602359) to an α,β-unsaturated ketone (benzalacetone), a reaction analogous to those readily undergone by this compound. researchgate.netchemicalbook.comnih.govnih.gov This highlights the importance of the butenoate structural motif in constructing pharmaceutically active compounds.

Similarly, isomers and derivatives of this compound are precursors for Angiotensin-Converting Enzyme (ACE) inhibitors like enalapril. The synthesis of these drugs often involves the formation of key chiral intermediates derived from keto-esters that are structurally related to this compound.

In the fragrance and flavor industry, this compound is used for its pleasant fruity and floral aroma, serving as a key ingredient in perfumes and as a flavor enhancer in food products.

Role in Catalytic Asymmetric Reactions and Chiral Molecule Synthesis

The synthesis of single-enantiomer chiral molecules is of paramount importance, particularly in the pharmaceutical industry. This compound is a suitable substrate for various catalytic asymmetric reactions designed to produce chiral compounds with high enantiomeric purity.

Asymmetric hydrogenation is a powerful tool for the stereoselective reduction of the double bond in α,β-unsaturated esters. Using chiral transition-metal catalysts, such as those based on rhodium or ruthenium, it is possible to produce chiral saturated esters with high enantiomeric excess. researchgate.netrsc.org These chiral esters are valuable building blocks for more complex molecules.

Another significant application is in asymmetric Michael additions. researchgate.netresearchgate.net By using a chiral catalyst or a chiral nucleophile, the conjugate addition to this compound can proceed with high stereoselectivity, creating a new stereocenter at the β-position. Organocatalysis, employing small chiral organic molecules like squaramides, has been particularly effective in catalyzing asymmetric phospha-Michael additions to similar systems, yielding products with excellent enantioselectivity. scispace.com

The use of chiral auxiliaries represents another strategy. tubitak.gov.tr A chiral auxiliary can be temporarily attached to the ester group, directing the stereochemical outcome of subsequent reactions, such as additions to the double bond, before being cleaved to reveal the chiral product.

Table 3: Asymmetric Reactions Involving the Butenoate Scaffold

Asymmetric Reaction Catalyst/Reagent Type Chiral Product
Hydrogenation Chiral Rh/Ru-phosphine complexes Enantioenriched ethyl 3-phenylbutanoate
Michael Addition Organocatalysts (e.g., squaramides), Chiral metal complexes β-substituted butanoates with high enantiomeric excess
Diels-Alder Reaction Chiral Lewis acids Chiral cyclic adducts

| Epoxidation | Chiral Sharpless or Jacobsen catalysts | Enantioenriched ethyl 2,3-epoxy-3-phenylbutanoate |

Construction of Libraries for α,β-Unsaturated Esters

Combinatorial chemistry is a powerful strategy for drug discovery and materials science, involving the rapid synthesis of a large number of related compounds, known as a library. The scaffold of this compound is theoretically well-suited for the construction of libraries of α,β-unsaturated esters due to its multiple points for diversification.

Solid-phase synthesis is a common technique for building combinatorial libraries, where a starting material is attached to a polymer resin and subsequent reactions are carried out in a stepwise fashion. nih.govresearchgate.netcrsubscription.comnih.gov Using this approach, a precursor to this compound could be attached to a solid support. Diversification could then be achieved through several routes:

Varying the Phenyl Group: A library could be generated by starting with a range of substituted benzaldehydes in the initial synthesis of the butenoate scaffold.

Modification of the Double Bond: The ester, once formed on the solid support, could be subjected to a variety of reactions in parallel, such as Michael additions with a library of different nucleophiles (amines, thiols, etc.).

Varying the Ester Group: While the ethyl ester is standard, a library could be created by transesterification or by initially forming the butenoic acid on the solid support and then reacting it with a library of different alcohols.

This approach would allow for the creation of a large number of distinct but related α,β-unsaturated esters or their derivatives. These libraries could then be screened for biological activity or other desired properties, accelerating the discovery process.

Structure Reactivity Relationships in Analogues and Derivatives of Ethyl 3 Phenyl 2 Butenoate

Impact of Aromatic Substituents on Synthetic Pathways and Reactivity

The electronic nature of substituents on the phenyl ring of ethyl 3-phenyl-2-butenoate analogues plays a critical role in both their synthesis and subsequent chemical transformations. The Knoevenagel condensation, a common method for synthesizing α,β-unsaturated esters, is sensitive to the electronic properties of the aromatic aldehyde precursor. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic ring can influence the reaction rate and yield. While a generalized trend is not always straightforward, the electronic environment of the aldehyde impacts the acidity of the α-protons of the active methylene (B1212753) compound and the electrophilicity of the carbonyl carbon, both of which are key factors in the condensation reaction. researchgate.net

The reactivity of the resulting substituted this compound in subsequent reactions is also governed by these aromatic substituents. For instance, in reactions where the phenyl ring participates, such as electrophilic aromatic substitution, the nature and position of the substituent will direct the regiochemical outcome. More directly, the electronic effects of the substituents are transmitted through the conjugated system to the α,β-unsaturated ester moiety, influencing its reactivity.

For example, in Michael additions, an electron-withdrawing group on the phenyl ring would enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group would decrease its electrophilicity. The quantitative effect of these substituents on reaction rates can often be correlated using Hammett plots, which relate the logarithm of the reaction rate constant to a substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides insight into the electronic demands of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state, as would be expected in a nucleophilic attack on the β-carbon.

Variations in the Ester Moiety: Methyl vs. Ethyl and Other Alkyl Esters

The ester group, while not always directly involved in the primary chemical transformation of the butenoate backbone, can influence the reactivity of the molecule through steric and electronic effects. The most common variations are the methyl and ethyl esters, but other alkyl esters can also be employed.

The size of the alkyl group in the ester moiety can sterically hinder the approach of reagents to the carbonyl group and the α,β-unsaturated system. This steric hindrance can affect the rate of reactions such as hydrolysis, transesterification, and additions to the carbonyl group. For instance, in the base-catalyzed hydrolysis of esters, the rate generally decreases as the size of the alkyl group increases. A comparative study on the hydrolysis of homologous benzoate (B1203000) esters (methyl, ethyl, n-propyl, and n-butyl) showed that the plasma stability was inversely proportional to the size of the alkoxyl group, indicating that larger alkyl groups led to faster hydrolysis in a biological matrix, though chemical hydrolysis rates can be influenced by steric hindrance to the approach of the hydroxide (B78521) ion. nih.gov

The electronic effect of the alkyl group is generally considered to be small and primarily inductive. However, the nature of the alcohol used in the esterification or transesterification process can be a critical factor in the synthesis of different alkyl 3-phenyl-2-butenoates. Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is an equilibrium-controlled process. To favor the formation of a desired ester, the corresponding alcohol is often used in large excess.

The choice of the ester group can also be a strategic one in multi-step syntheses. For example, a methyl or ethyl ester might be chosen for its ease of synthesis and moderate reactivity, while a bulkier ester like a tert-butyl ester might be used to protect the carboxylic acid functionality, as it is more resistant to hydrolysis under certain conditions.

Studies on Butenoate Derivatives with Modified Chain or Ring Systems

Modification of the butenoate chain or incorporation of the double bond into a ring system leads to derivatives with distinct reactivity profiles. These modifications can alter the steric and electronic properties of the molecule, influencing its participation in various chemical reactions.

One area of interest is the synthesis of butenoate derivatives that can act as dienes in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com By introducing additional conjugation into the butenoate structure, for example, by creating a dicyano-2-methylenebut-3-enoate system, novel dienes can be synthesized. These modified dienes can then participate in inverse-electron-demand Diels-Alder reactions, where the diene is electron-poor and the dienophile is electron-rich. rsc.org This approach allows for the construction of complex cyclic and heterocyclic scaffolds.

The reactivity of the α,β-unsaturated system in butenoate derivatives can also be harnessed in other cycloaddition reactions and Michael additions. The introduction of substituents on the butenoate chain can influence the stereochemical outcome of these reactions, providing a route to diastereomerically enriched products.

β-Ketoester and Hydrazone Derivatives as Synthetic Precursors

Derivatives of this compound, such as β-ketoesters and hydrazones, are valuable synthetic intermediates that can be used to construct a variety of more complex molecules, including heterocycles.

The Claisen condensation is a fundamental reaction in organic chemistry for the formation of β-ketoesters. pressbooks.pubyoutube.comyale.edustudy.comlibretexts.org This reaction involves the condensation of two ester molecules in the presence of a strong base. For example, the self-condensation of ethyl acetate (B1210297) yields ethyl acetoacetate. Similarly, a mixed Claisen condensation between this compound and another ester could potentially lead to the corresponding β-ketoester, although the regioselectivity would need to be controlled. These β-ketoesters are versatile building blocks due to the presence of a reactive methylene group flanked by two carbonyl groups, making them susceptible to a variety of subsequent reactions such as alkylation and cyclization.

Hydrazone derivatives, formed by the reaction of the carbonyl group of a precursor ketone with hydrazine (B178648), are important precursors for the synthesis of pyrazoles and pyrazolines, which are five-membered nitrogen-containing heterocycles with a wide range of biological activities. The reaction of a β-ketoester with hydrazine is a common method for the synthesis of pyrazolin-5-ones. sci-hub.se Similarly, hydrazones derived from α,β-unsaturated ketones can undergo cyclization to form pyrazolines. ajol.infonih.gov Therefore, conversion of this compound into a corresponding β-ketoester or a related ketone would provide a precursor for the synthesis of phenyl-substituted pyrazole (B372694) and pyrazoline derivatives.

Stereochemical Influences of Substituents on Reaction Outcomes

Controlling the stereochemistry of reactions is a central theme in modern organic synthesis. For derivatives of this compound, the stereochemical outcome of reactions can be influenced by the presence of existing stereocenters in the molecule or by the use of chiral auxiliaries and catalysts.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct the stereochemical course of a reaction. The Evans oxazolidinone auxiliaries are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric reactions, including aldol (B89426) condensations and Michael additions. wiley.comyoutube.combath.ac.ukresearchgate.netwilliams.edu By attaching an Evans auxiliary to the butenoate backbone, it is possible to achieve high levels of diastereoselectivity in reactions such as alkylations and additions to the double bond. The auxiliary creates a chiral environment that favors the approach of reagents from one face of the molecule over the other. After the desired stereocenter has been created, the auxiliary can be cleaved and recovered.

Enantioselective catalysis offers an alternative and often more atom-economical approach to stereocontrol. Chiral catalysts, such as those used in asymmetric hydrogenation or enantioselective Michael additions, can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other. nih.govnih.govprinceton.edu For example, the Michael addition of a nucleophile to this compound in the presence of a chiral catalyst could, in principle, lead to the formation of an enantioenriched product. The design of the catalyst and the reaction conditions are crucial for achieving high levels of enantioselectivity.

The stereochemical outcome of these reactions is often dictated by the formation of a well-defined transition state where steric and electronic interactions between the substrate, reagent, and catalyst (or auxiliary) determine the facial selectivity of the attack.

Future Perspectives and Emerging Research Avenues for Ethyl 3 Phenyl 2 Butenoate Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The traditional synthesis of α,β-unsaturated esters often involves classic condensation or olefination reactions. Future research will likely focus on greener, more atom-economical, and highly selective methods for synthesizing Ethyl 3-phenyl-2-butenoate.

Palladium-Catalyzed Cross-Coupling Reactions: The Heck reaction, which couples aryl halides with alkenes, represents a powerful tool for C-C bond formation. matthey.comorganic-chemistry.org Future work could focus on developing novel palladium catalyst systems, perhaps utilizing phosphine-free ligands or creating heterogeneous catalysts for easier separation and recycling, to improve the efficiency of coupling an appropriate phenyl precursor with a four-carbon ester fragment. matthey.commisuratau.edu.ly The goal would be to achieve high yields under milder conditions, potentially in greener solvents like water. organic-chemistry.orggoogle.com

Modern Olefination Reactions: While the Wittig reaction is a classic method for alkene synthesis, it often produces triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification. masterorganicchemistry.comumass.edunih.gov Research into catalytic Wittig-type reactions or developing Horner-Wadsworth-Emmons (HWE) reagents specific for the synthesis of this compound could offer higher E/Z selectivity and easier product isolation. nih.gov

Condensation Reaction Enhancements: The Claisen-Schmidt condensation provides a direct route to α,β-unsaturated carbonyl compounds. libretexts.orgnih.govresearchgate.net Future methodologies may explore highly active and selective catalysts, including organocatalysts or solid acid/base catalysts, to drive the condensation between a phenyl-containing ketone and an appropriate ester enolate precursor under solvent-free or aqueous conditions, enhancing the environmental friendliness of the synthesis. nih.govresearchgate.net

Cross-Metathesis Approaches: Olefin metathesis has emerged as a versatile C-C bond-forming reaction. nih.gov A potential future route could involve the cross-metathesis of a phenyl-substituted alkene with an acrylate ester using advanced ruthenium or molybdenum catalysts to selectively form the desired product. nih.gov

Synthetic Method Potential Precursors for this compound Key Area for Future Development
Heck ReactionPhenyl halide and Ethyl butenoateDevelopment of reusable, highly active palladium catalysts; use of green solvents. matthey.comgoogle.com
Wittig/HWE ReactionAcetophenone (B1666503) and a phosphorus ylide/phosphonate esterCatalytic variants to minimize waste; design of reagents for high stereoselectivity. masterorganicchemistry.comnih.gov
Claisen-Schmidt CondensationAcetophenone and an ethyl ester derivativeUse of organocatalysts or solid catalysts; solvent-free or aqueous conditions. nih.govresearchgate.net
Olefin Cross-MetathesisStyrene derivative and Ethyl crotonateDesign of selective catalysts to control E/Z isomerism and minimize side reactions. nih.gov

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is dominated by the electrophilic nature of its conjugated system. Future research can unlock new synthetic pathways by exploring its reactions with unconventional partners and under novel catalytic conditions.

Asymmetric Conjugate Additions: The Michael addition is a cornerstone reaction for α,β-unsaturated systems. mdpi.com A significant future avenue is the development of highly enantioselective organocatalytic or metal-catalyzed conjugate additions of various nucleophiles (carbon, nitrogen, oxygen, sulfur) to the this compound scaffold. This would provide chiral molecules that are valuable building blocks for pharmaceuticals and natural products. mdpi.com

Cycloaddition Reactions: While Diels-Alder reactions are common for dienes, this compound can act as a dienophile. Exploring its participation in [4+2], [3+2], and other cycloadditions with novel dienes or 1,3-dipoles could lead to the rapid construction of complex carbocyclic and heterocyclic frameworks.

Activation of the γ-Position: Research into novel catalytic systems that can enable the functionalization of the methyl group (the γ-position) of this compound would open up entirely new avenues of reactivity, moving beyond the traditional 1,2- and 1,4-addition pathways.

Electrophilic Aromatic Substitution: The phenyl group in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the conjugated ester, directing incoming electrophiles to the meta position. study.com Future studies could explore this reactivity to synthesize meta-substituted derivatives with potentially interesting properties.

Advanced Characterization Techniques for Elucidating Dynamic Processes

Understanding reaction mechanisms and identifying transient intermediates are key to optimizing chemical processes. The application of advanced, in-situ characterization techniques will be crucial for future studies on this compound.

In Situ Spectroscopy: Techniques like ReactIR (in-situ FTIR) and Raman spectroscopy can monitor the real-time concentration changes of reactants, intermediates, and products during a reaction without the need for sampling. mt.comresearchgate.netresearchgate.net Applying these methods to the synthesis or reactions of this compound can provide invaluable kinetic data and mechanistic insights, allowing for rapid process optimization. mt.comxjtu.edu.cn

Dynamic NMR Spectroscopy: For reactions involving conformational changes or the presence of different isomers (E/Z), dynamic NMR spectroscopy can provide detailed information on the rates of interconversion and the thermodynamics of the system.

Mass Spectrometry-Based Techniques: High-resolution mass spectrometry coupled with techniques like Ion Mobility Spectrometry (IMS) could be used to identify and characterize transient intermediates in reactions involving this compound, offering a deeper understanding of the reaction pathway. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control.

Future research will likely involve translating the synthesis of this compound to continuous flow platforms. This could involve pumping the reactants through a heated tube packed with a heterogeneous catalyst (e.g., for a Heck or condensation reaction), allowing for rapid optimization of reaction conditions (temperature, pressure, residence time) using automated systems. This approach can lead to higher yields, improved safety by minimizing the accumulation of hazardous reagents, and easier scale-up for potential industrial applications.

Computational Chemistry for Predictive Modeling and Materials Design

Computational modeling is an increasingly powerful tool in modern chemistry for predicting reactivity and designing new molecules and materials.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure of this compound, predict its reactivity towards different nucleophiles and electrophiles, and elucidate the mechanisms of potential reactions. escholarship.org For instance, modeling can help understand the transition states of cycloaddition reactions or predict the regioselectivity of conjugate additions. mdpi.com

Predictive Modeling of Properties: Computational methods can be used to predict the physical, chemical, and even biological properties of novel derivatives of this compound. This in silico screening can guide synthetic efforts, prioritizing molecules with desired characteristics for applications in materials science or medicinal chemistry. nih.govcompchem.nl By modeling reaction pathways and predicting outcomes, computational chemistry can accelerate the discovery and development of new applications for this versatile compound.

Q & A

Q. What are the primary synthetic routes for Ethyl 3-phenyl-2-butenoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via Claisen condensation between ethyl acetoacetate and benzaldehyde under acidic or basic catalysis. Methodological optimization includes:

  • Catalyst selection : Use of piperidine or sodium ethoxide to enhance enolate formation .
  • Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct suppression.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates . Post-synthesis, purification via fractional distillation or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H NMR identifies olefinic protons (δ 5.8–6.3 ppm) and ester groups (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) . 13C^{13}C NMR confirms carbonyl (δ ~165–175 ppm) and aromatic carbons.
  • IR spectroscopy : Strong absorbance at ~1715 cm1 ^{-1 } (ester C=O) and 1630 cm1 ^{-1 } (α,β-unsaturated ketone) .
  • Mass spectrometry : Molecular ion peak at m/z 190 (C12H _{12}H _{14}O2_2) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. For example:

  • Electron-deficient dienophiles : this compound’s α,β-unsaturated ester acts as a dienophile, with LUMO energy ~-1.5 eV, favoring electron-rich dienes .
  • Steric effects : Substituents on the phenyl group alter transition-state geometry, quantified via Gibbs free energy calculations .

Q. What experimental and statistical approaches resolve contradictions in kinetic data for ester hydrolysis?

Contradictions in rate constants (e.g., acid vs. base hydrolysis) require:

  • Controlled variable testing : Isolate pH, temperature, and solvent effects. For example, pseudo-first-order kinetics under alkaline conditions (NaOH/EtOH) .
  • Multivariate regression : Identify dominant factors (e.g., solvent polarity, nucleophilicity) using software like R or Python’s SciPy .
  • Error analysis : Compare Arrhenius plots for activation energy discrepancies (e.g., ΔEa_a > 10 kJ/mol suggests mechanistic differences) .

Q. How do substituents on the phenyl ring influence the compound’s photostability and degradation pathways?

Systematic studies involve:

  • UV irradiation assays : Monitor degradation via HPLC, identifying products like phenylacetic acid derivatives .
  • Electron-withdrawing groups (e.g., -NO2_2) : Increase photostability by reducing π→π* transition efficiency (λmax_{\text{max}} shifts >10 nm) .
  • Mechanistic probes : Use 18O^{18}O-labeling to trace oxidative cleavage pathways under UV/VIS light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-phenyl-2-butenoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-phenyl-2-butenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.